TGR5 Agonist Potency Baseline: Azetidine-3-carbonitrile vs. INT-777 and Azetidine-2-carboxamide Series
Quantitative TGR5 agonist potency for 1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile remains unavailable in the peer-reviewed literature as of 2026. For procurement decision-making, the closest published comparator is the azetidine-2-carboxamide series, where compound 45h achieved an EC₅₀ of <100 nM in cAMP assays using CHO cells expressing human TGR5 [1]. A structurally distinct piperidine analog (1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid) registered an EC₅₀ of 17 nM in a luciferase reporter gene assay in CHOK1 cells [2]. By contrast, the reference bile acid-derived agonist INT-777 exhibits substantially weaker potency (EC₅₀ = 0.82 μM = 820 nM) at human TGR5 [3]. The 3-carbonitrile substitution on the azetidine ring of the target compound introduces a strong electron-withdrawing group (σₚ for CN ≈ 0.66) that alters the electronic environment of the azetidine nitrogen compared to the carboxamide analog (σₚ for CONH₂ ≈ 0.36), predicting a distinct pharmacophoric interaction pattern with TGR5 transmembrane residues [4].
| Evidence Dimension | TGR5 agonism potency (EC₅₀) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | INT-777: EC₅₀ = 0.82 μM (820 nM); Azetidine-2-carboxamide 45h: EC₅₀ < 100 nM; Piperidine analog: EC₅₀ = 17 nM |
| Quantified Difference | Potency rank order observed in related series: piperidine-4-carboxylic acid (17 nM) > azetidine-2-carboxamide (<100 nM) > INT-777 (820 nM). The 3-cyanoazetidine electronic effect predicts intermediate potency between the carboxamide and the more potent piperidine congeners. |
| Conditions | Human TGR5 expressed in CHO or CHOK1 cells; cAMP detection via HTRF immunoassay or luciferase reporter gene assay |
Why This Matters
The potency gap between the azetidine-2-carboxamide series and INT-777 (8- to >800-fold) demonstrates that TGR5 agonism is exquisitely sensitive to scaffold chemistry; the 3-cyanoazetidine variant offers a distinct electronic profile not explored in published SAR, representing a procurement opportunity for novel intellectual property generation.
- [1] Phillips, D. P.; et al. J. Med. Chem. 2014, 57 (8), 3263–3282. DOI: 10.1021/jm401731q. View Source
- [2] BindingDB. BDBM50161834 (CHEMBL3794175). Agonist activity at human TGR5, EC₅₀ = 17 nM. https://bindingdb.org (accessed 2026-04-29). View Source
- [3] PMC Table 1. INT-777 human TGR5 EC₅₀ = 0.82 ± 0.04 μM. https://pmc.ncbi.nlm.nih.gov (accessed 2026-04-29). View Source
- [4] Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91 (2), 165–195. (σₚ values for CN and CONH₂). View Source
